1-Iodoethyl isopropyl carbonate

Description

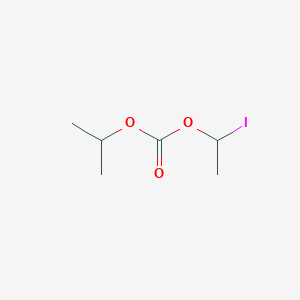

Structure

3D Structure

Properties

IUPAC Name |

1-iodoethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVBIIRIWFZJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451812 | |

| Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84089-73-6 | |

| Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodoethyl isopropyl carbonate

Abstract: This document provides a comprehensive technical overview of 1-Iodoethyl isopropyl carbonate (CAS No: 84089-73-6), a critical intermediate in modern pharmaceutical synthesis. Primarily utilized in the manufacture of prodrugs, its physicochemical properties, synthesis, and reactivity are of significant interest to researchers and professionals in drug development. This guide delineates its core properties, provides validated experimental protocols for its synthesis and characterization, and discusses its pivotal role in enhancing the bioavailability of active pharmaceutical ingredients (APIs), most notably in the production of the cephalosporin antibiotic, Cefpodoxime Proxetil.

Introduction: The Strategic Role of a Prodrug Intermediate

This compound is a specialized organic compound whose significance is intrinsically linked to the field of medicinal chemistry, specifically to the prodrug strategy. Prodrugs are inactive precursors of drugs that are converted into their active form in vivo, often to overcome pharmacokinetic challenges such as poor solubility or limited oral absorption. This molecule serves as a key reagent for introducing the (1-isopropoxycarbonyloxy)ethyl moiety onto a parent drug. This ester group is designed to be cleaved by endogenous esterases in the intestinal wall, releasing the active drug into circulation.

The most prominent application of this compound is in the synthesis of Cefpodoxime Proxetil, a third-generation oral cephalosporin antibiotic.[1][2] The parent drug, Cefpodoxime acid, has poor oral bioavailability. By esterifying its carboxylic acid group using this compound, the resulting prodrug, Cefpodoxime Proxetil, can be effectively absorbed from the gastrointestinal tract.[3] This guide will explore the fundamental properties that make this reagent a valuable tool for pharmaceutical scientists.

Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational to its application. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-iodoethyl propan-2-yl carbonate | [][5] |

| CAS Number | 84089-73-6 | [][6][7] |

| Molecular Formula | C₆H₁₁IO₃ | [][5] |

| Molecular Weight | 258.05 g/mol | [][5][6] |

| Canonical SMILES | CC(C)OC(=O)OC(C)I | [][5][6] |

| InChI | InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | [][6] |

| InChIKey | XZVBIIRIWFZJOE-UHFFFAOYSA-N | [][6] |

Physicochemical Properties

The physical characteristics of this compound dictate its handling, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Appearance | Weak yellow liquid | [1] |

| Density | 1.643 g/cm³ | [8] |

| Boiling Point | 204.8 °C at 760 mmHg | [8] |

| Topological Polar Surface Area | 35.5 Ų | [6] |

| XLogP3-AA | 2.5 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Purity (Commercial) | ≥98% (by HPLC) | [9] |

Spectral Data and Characterization

Structural confirmation and purity analysis are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of this compound.

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | δ 1.32 (6H, d, CH(CH₃ )₂) | [1] |

| δ 2.18 (3H, d, CHICH₃ ) | [1] | |

| δ 4.82 (1H, septet, CH (CH₃)₂) | [1] | |

| δ 6.68 (1H, q, CHI CH₃) | [1] |

Causality in Spectral Data: The ¹H NMR spectrum is highly informative. The doublet at 1.32 ppm and the septet at 4.82 ppm are characteristic of the isopropyl group. The doublet at 2.18 ppm and the quartet at 6.68 ppm confirm the presence of the iodoethyl group (-CH(I)CH₃). The integration of these signals (6H, 1H, 3H, 1H) validates the proton count for each part of the molecule, providing unambiguous structural confirmation.

Synthesis and Application in Prodrug Formation

Synthesis Pathway

This compound is typically synthesized from its chloro-analogue, 1-Chloroethyl isopropyl carbonate, via a Finkelstein reaction. This nucleophilic substitution is effective for converting alkyl chlorides to the more reactive alkyl iodides.

Caption: Conceptual pathway of prodrug activation in vivo.

This enzymatic cleavage is efficient, ensuring that the active drug is released systemically after absorption, thereby achieving the desired therapeutic effect that would be unattainable by administering the parent drug directly. [3]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established patent literature, representing a field-proven methodology. [1] Materials:

-

1-Chloroethyl isopropyl carbonate

-

Sodium iodide (NaI)

-

Ethyl acetate (EtOAc)

-

Tetrabutylammonium bromide (TBAB)

-

Calcium chloride (CaCl₂)

-

25% Sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked flask, condenser, stirring apparatus

Procedure:

-

Charge a three-necked flask with ethyl acetate (4 parts by weight relative to the starting material).

-

With stirring, add 1-Chloroethyl isopropyl carbonate (1 part by weight).

-

Add sodium iodide (~1.1 parts), TBAB (~0.03 parts), and calcium chloride (~0.12 parts).

-

Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3 hours. Monitor reaction completion by TLC or GC.

-

Cool the reaction mixture to room temperature (~25 °C).

-

Add 25% sodium thiosulfate solution (3 parts) to quench any unreacted iodine and stir until the layers are distinct.

-

Separate the organic (ethyl acetate) layer.

-

Wash the organic layer with saturated brine (1 part).

-

Separate the organic layer and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent. The resulting ethyl acetate solution containing the product can often be used directly in the subsequent reaction step, or the solvent can be removed under reduced pressure to yield the crude product as a weak yellow liquid. [1][10]The crude product mole yield is typically greater than 90%. [1]

Protocol: Quality Control Workflow

Ensuring the purity and identity of the synthesized intermediate is a non-negotiable step for its use in pharmaceutical manufacturing.

Sources

- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 2. This compound | 84089-73-6 [chemicalbook.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 5. This compound | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | CAS#:84089-73-6 | Chemsrc [chemsrc.com]

- 9. This compound, CasNo.84089-73-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 10. oaji.net [oaji.net]

Introduction: The Role of 1-Iodoethyl Isopropyl Carbonate in Pharmaceutical Synthesis

An In-depth Technical Guide for the Structural Elucidation of 1-Iodoethyl Isopropyl Carbonate

This compound (CAS No. 84089-73-6) is a critical intermediate, primarily recognized for its role in the synthesis of third-generation cephalosporin antibiotics, such as Cefpodoxime Proxetil.[1][2] As a prodrug moiety, the 1-(isopropoxycarbonyloxy)ethyl group it provides is designed to enhance the oral bioavailability of the parent drug. Given its function, the molecular integrity and purity of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals, detailing the multi-faceted spectroscopic approach required to unequivocally confirm the chemical structure of this compound. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, not merely as procedural steps, but as a synergistic, self-validating system for structural confirmation. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide field-proven insights.

Molecular Overview and Elucidation Strategy

The first step in any structural elucidation is a theoretical understanding of the molecule .

Molecular Formula: C₆H₁₁IO₃[3][] Molecular Weight: 258.05 g/mol [3][] IUPAC Name: 1-iodoethyl propan-2-yl carbonate[5]

The structure contains several key features that will be interrogated by spectroscopic methods: an isopropyl group, a carbonate linker, and a chiral iodoethyl group.

Our analytical workflow is designed to probe these distinct chemical environments. NMR will map the carbon-hydrogen framework, MS will confirm the molecular weight and fragmentation, and IR will identify the key functional groups.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps to ~250°C to ensure elution of the analyte and any potential impurities, such as the less volatile 1-chloroethyl isopropyl carbonate starting material. [6]3. MS Detection: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze its mass spectrum, identifying the molecular ion and key fragment ions. Compare these to the theoretical values.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [7]For this compound, the most prominent feature will be the carbonate group.

Characteristic Vibrational Frequencies

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~2980-2940 | C-H stretch | Alkyl (sp³ C-H) | Characteristic of the methyl and methine groups. |

| ~1750-1740 | C=O stretch | Carbonate | This will be a very strong and sharp absorption, which is highly characteristic of the carbonate carbonyl group. [8] |

| ~1260-1240 | C-O stretch | Ester-like C-O | Asymmetric C-O-C stretching of the carbonate linkage. |

| ~1100-1000 | C-O stretch | Ether-like C-O | Symmetric C-O-C stretching. |

| ~600-500 | C-I stretch | Iodoalkane | The carbon-iodine bond stretch is a low-energy vibration and will appear in the fingerprint region of the spectrum. |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a thin film. [3]2. Procedure: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Press the plates together gently to form a thin, uniform film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. Identify the key absorption bands and compare them with the expected frequencies. The absence of a broad absorption around 3300 cm⁻¹ would confirm the absence of alcohol or water impurities.

Integrated Data Analysis and Purity Considerations

The true power of this multi-technique approach lies in the integration of all data points.

-

NMR confirms the precise H-C framework and connectivity.

-

MS validates the molecular weight and provides fragmentation data consistent with the NMR-derived structure.

-

IR rapidly confirms the presence of the key carbonate functional group.

A common process-related impurity is the starting material, 1-chloroethyl isopropyl carbonate. [2]This impurity can be readily detected:

-

In GC-MS: It would appear as a separate peak, likely with a shorter retention time, and a distinct mass spectrum showing a characteristic chlorine isotope pattern ([M]⁺ at m/z 152 and [M+2]⁺ at m/z 154 in a ~3:1 ratio).

-

In ¹H NMR: It would exhibit slightly different chemical shifts, particularly for the -O-CH(Cl)-CH₃ group, which would likely appear further downfield than its iodo-analogue due to the higher electronegativity of chlorine.

Conclusion

The structural elucidation of this compound is achieved through a systematic and synergistic application of NMR, MS, and IR spectroscopy. The ¹H NMR spectrum provides a detailed map of the proton environments, highlighted by the characteristic quartet at 6.68 ppm and septet at 4.82 ppm. Mass spectrometry confirms the molecular weight of 258 g/mol and shows predictable fragmentation, including the loss of iodine (m/z 131). Finally, infrared spectroscopy provides definitive evidence of the crucial carbonate functional group with its strong C=O stretch near 1750 cm⁻¹. Together, these techniques provide an unambiguous and self-validating confirmation of the molecule's identity and purity, a critical requirement for its use in pharmaceutical manufacturing.

References

-

PubChem. "this compound". National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. "1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM". Available at: [Link]

-

PubChem. "this compound | C6H11IO3 | CID 11010645 - PubChem - NIH". Available at: [Link]

- Google Patents. "CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate".

-

ResearchGate. "Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil". Available at: [Link]

-

Drug Delivery. "1-Iodoethyl Isopropyl-d7 Carbonate". Available at: [Link]

-

Semantic Scholar. "A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances". Available at: [Link]

-

Chemsrc. "this compound | CAS#:84089-73-6". Available at: [Link]

-

Doc Brown's Chemistry. "Infrared Spectroscopy". Available at: [Link]

-

ResearchGate. "Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore". Available at: [Link]

-

Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863)". Available at: [Link]

-

National Institute of Standards and Technology. "Isopropyl Alcohol - NIST WebBook". Available at: [Link]

-

University of Central Florida. "Far infrared spectroscopy of carbonate minerals". Available at: [Link]

-

Doc Brown's Chemistry. "1H proton nmr spectrum of 2-iodopropane". Available at: [Link]

-

PubMed. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol". Available at: [Link]

-

National Institute of Standards and Technology. "Isopropyl Alcohol - NIST WebBook". Available at: [Link]

-

Chegg.com. "Solved 2. Match each compound with the right 'H NMR spectrum". Available at: [Link]

Sources

- 1. This compound | 84089-73-6 [chemicalbook.com]

- 2. oaji.net [oaji.net]

- 3. Page loading... [guidechem.com]

- 5. This compound | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. sciences.ucf.edu [sciences.ucf.edu]

A Technical Guide to 1-Iodoethyl Propan-2-yl Carbonate: Synthesis, Properties, and Applications in Prodrug Development

Introduction

1-Iodoethyl propan-2-yl carbonate is a specialized organic compound that holds significant importance as a chemical intermediate, particularly in the field of pharmaceutical sciences. Structurally, it is an asymmetric carbonate ester featuring a reactive iodoethyl group. This unique combination of functional groups makes it an ideal reagent for the synthesis of 'promoieties' used in the design of prodrugs.

The primary application of this compound is in the covalent modification of parent drug molecules to enhance their pharmacokinetic properties, most notably their oral bioavailability. The resulting "1-(isopropoxycarbonyloxy)ethyl" promoiety is designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API). A prominent example of its application is in the synthesis of Cefpodoxime Proxetil, an orally administered third-generation cephalosporin antibiotic, where this moiety masks a carboxyl group to facilitate absorption from the gastrointestinal tract[1]. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, mechanistic insights into its reactivity, and its strategic application in modern drug development.

Physicochemical and Structural Properties

The identity and fundamental properties of 1-iodoethyl propan-2-yl carbonate are summarized below. Its structure is characterized by a central carbonate group linking an isopropyl group and a 1-iodoethyl group. The carbon-iodine bond is the most reactive site, susceptible to nucleophilic substitution, which is the cornerstone of its utility.

| Property | Value | Source(s) |

| IUPAC Name | 1-iodoethyl propan-2-yl carbonate | [2][] |

| Synonyms | 1-Iodoethyl isopropyl carbonate, Isopropyl 1-iodoethyl carbonate | [][4][5] |

| CAS Number | 84089-73-6 | [2][][6] |

| Molecular Formula | C₆H₁₁IO₃ | [2][][6] |

| Molecular Weight | 258.05 g/mol | [2][] |

| Canonical SMILES | CC(C)OC(=O)OC(C)I | [2][] |

| InChI Key | XZVBIIRIWFZJOE-UHFFFAOYSA-N | [2][] |

| Density | 1.643 g/cm³ | [6] |

| Boiling Point | 204.8 °C at 760 mmHg | [6] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

Synthesis and Purification

Reaction Principle: The Finkelstein Reaction

The most common and efficient synthesis of 1-iodoethyl propan-2-yl carbonate is achieved via a halide exchange reaction, a variant of the classic Finkelstein reaction. This process involves the conversion of a more readily available alkyl chloride, 1-chloroethyl propan-2-yl carbonate, into the desired alkyl iodide. The reaction is driven by the differential solubility of the resulting sodium salts in the chosen solvent. Sodium iodide (NaI) is soluble in solvents like ethyl acetate or acetone, while the sodium chloride (NaCl) byproduct is not, causing it to precipitate and drive the equilibrium towards the product side according to Le Châtelier's principle.

Detailed Experimental Protocol

This protocol is adapted from established patent literature for the synthesis of the target compound[7].

Materials:

-

1-Chloroethyl isopropyl carbonate (1 equivalent)

-

Sodium iodide (1.2 equivalents)

-

Tetrabutylammonium bromide (TBAB) (0.05 equivalents, as a phase-transfer catalyst)

-

Anhydrous calcium chloride (0.2 equivalents, as a desiccant)

-

Ethyl acetate (anhydrous, as solvent)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet.

-

Charging Reactants: The flask is charged with 1-chloroethyl isopropyl carbonate and anhydrous ethyl acetate under a nitrogen atmosphere. Stirring is initiated to ensure complete dissolution.

-

Addition of Reagents: Sodium iodide, tetrabutylammonium bromide (TBAB), and anhydrous calcium chloride are added sequentially to the stirred solution[7]. The addition of a desiccant like calcium chloride helps to remove any trace moisture that could lead to hydrolysis byproducts.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 75-80 °C) and maintained at this temperature for 3-4 hours[7]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Workup and Isolation:

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated sodium chloride is removed by vacuum filtration.

-

The filtrate is transferred to a separatory funnel and washed sequentially with 5% aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product, a pale yellow oil, often has a purity greater than 95% (as determined by GC) and can be used directly for the next synthetic step without further purification[7]. If higher purity is required, vacuum distillation can be performed.

Reaction Visualization

The synthesis can be visualized as a straightforward nucleophilic substitution.

Caption: Finkelstein reaction for the synthesis of 1-iodoethyl propan-2-yl carbonate.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution at the Iodoethyl Group

The C-I bond is polarized due to the difference in electronegativity between carbon and iodine, making the carbon atom electrophilic. Furthermore, iodide is an excellent leaving group. Consequently, this site is highly reactive towards nucleophiles. In prodrug synthesis, the nucleophile is typically a deprotonated carboxylate or hydroxyl group of the parent drug molecule. The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a new ester or ether linkage and the displacement of the iodide ion.

In Vivo Hydrolysis and Prodrug Activation

The ultimate purpose of the 1-(isopropoxycarbonyloxy)ethyl promoiety is to be cleaved in vivo to release the active drug. This occurs in a two-stage enzymatic process.

-

Esterase-Mediated Hydrolysis: Carboxylesterases, abundant in the intestinal wall, liver, and plasma, recognize and hydrolyze the ester bond formed between the promoiety and the drug.

-

Spontaneous Decomposition: This initial hydrolysis generates an unstable hemiacetal-like intermediate. This intermediate rapidly and spontaneously decomposes, releasing the active drug along with acetaldehyde, carbon dioxide, and isopropanol, which are generally considered to be of low toxicity. Carbonate-based prodrugs are a well-established strategy for improving drug delivery[8][9][10][11].

Mechanism of Prodrug Activation

The sequential cleavage mechanism ensures a controlled release of the active drug at the desired site of absorption or action.

Caption: Two-step enzymatic and spontaneous activation of the prodrug in vivo.

Application in Drug Development: A Prodrug Strategy

The Prodrug Concept

Ester-based prodrugs are frequently designed to overcome challenges such as poor aqueous solubility, low membrane permeability, or significant first-pass metabolism, which can limit the oral bioavailability of a drug candidate[12]. By masking polar functional groups like carboxylic acids, the overall lipophilicity of the molecule is increased, facilitating its passive diffusion across the lipid bilayers of the gastrointestinal tract.

Workflow for Prodrug Synthesis

The conjugation of 1-iodoethyl propan-2-yl carbonate to a parent drug containing a carboxylic acid is a common strategy.

Protocol Outline:

-

Deprotonation of Parent Drug: The parent drug (Drug-COOH) is dissolved in a suitable aprotic solvent (e.g., DMF, acetonitrile). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to deprotonate the carboxylic acid, forming the carboxylate salt (Drug-COO⁻K⁺).

-

Nucleophilic Attack: 1-Iodoethyl propan-2-yl carbonate is added to the solution. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the iodoethyl group.

-

Product Formation: The reaction results in the formation of the desired prodrug, with the displacement of iodide.

-

Purification: The final prodrug is purified from the reaction mixture using standard techniques such as column chromatography or recrystallization.

Prodrug Synthesis Workflow Diagram

Caption: General workflow for conjugating the promoiety to a parent drug.

Analytical Characterization

Confirming the structure and purity of synthesized 1-iodoethyl propan-2-yl carbonate is critical. The following table summarizes the expected results from standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | - CH(I)CH₃: Quartet, ~5.8-6.0 ppm (1H).- CH(I)CH₃: Doublet, ~2.1-2.3 ppm (3H).- O-CH(CH₃)₂: Septet, ~4.8-5.0 ppm (1H).- O-CH(CH₃)₂: Doublet, ~1.3-1.4 ppm (6H). |

| ¹³C NMR Spectroscopy | - C=O (carbonate): ~150-155 ppm.- O-CH(CH₃)₂: ~75-80 ppm.- O-CH(I)CH₃: ~85-90 ppm.- CH(I)CH₃: ~20-25 ppm.- O-CH(CH₃)₂: ~21-22 ppm (2 equivalent carbons). |

| Infrared (IR) Spectroscopy | - C=O stretch (carbonate): Strong, sharp absorption band at ~1750-1770 cm⁻¹.- C-O stretch: Strong bands in the ~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹ regions.- C-H stretch (aliphatic): ~2850-3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 258.0) may be weak or absent in EI-MS due to instability.- Key Fragments: Expect loss of iodine (M-127), loss of the iodoethyl group, and fragments corresponding to the isopropyl carbonate portion. |

Safety, Handling, and Storage

-

Safety: 1-Iodoethyl propan-2-yl carbonate should be handled as a reactive alkylating agent. Its precursor, 1-chloroethyl isopropyl carbonate, is classified as causing severe skin burns and eye damage[13]. Similar precautions should be taken. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture (hydrolysis) or light.

Conclusion

1-Iodoethyl propan-2-yl carbonate is a high-value intermediate whose utility is firmly established in medicinal chemistry and drug delivery. Its well-defined reactivity, rooted in the principles of nucleophilic substitution, allows for its precise use in constructing prodrugs with enhanced pharmacokinetic profiles. The ability to synthesize this compound efficiently via the Finkelstein reaction and its subsequent application in masking polar functional groups underscores its role as a critical tool for scientists working to transform promising drug candidates into effective oral therapeutics. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for its successful application in research and development.

References

-

MOLBASE Encyclopedia. 1-iodoethyl propan-2-yl carbonate|84089-73-6. [Link]

-

PubChem. This compound | C6H11IO3 | CID 11010645. [Link]

-

Wikipedia. Carbonate. [Link]

- Google Patents.

- Google Patents.

- Google Patents. EP2291084A1 - Carbonate prodrugs and methods of using the same.

-

National Center for Biotechnology Information. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. [Link]

-

PubMed. First discovery of a potential carbonate prodrug of NNRTI drug candidate RDEA427 with submicromolar inhibitory activity against HIV-1 K103N/Y181C double mutant strain. [Link]

-

PubMed. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. [Link]

Sources

- 1. This compound | 84089-73-6 [chemicalbook.com]

- 2. This compound | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. m.molbase.com [m.molbase.com]

- 7. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 8. KR20110017885A - Carbonate prodrugs and how to use them - Google Patents [patents.google.com]

- 9. EP2291084A1 - Carbonate prodrugs and methods of using the same - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First discovery of a potential carbonate prodrug of NNRTI drug candidate RDEA427 with submicromolar inhibitory activity against HIV-1 K103N/Y181C double mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Chloroethyl Isopropyl Carbonate | 98298-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 1-Iodoethyl Isopropyl Carbonate from 1-Chloroethyl Isopropyl Carbonate

Abstract

This technical guide provides a comprehensive examination of the synthesis of 1-iodoethyl isopropyl carbonate, a critical intermediate in the pharmaceutical industry, notably for the production of cephalosporin antibiotics like Cefpodoxime Proxetil.[1] The primary focus is the nucleophilic substitution reaction converting 1-chloroethyl isopropyl carbonate to its iodo-analogue. This document delves into the underlying chemical principles of the Finkelstein reaction, presents a field-proven, high-yield experimental protocol, discusses process optimization, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, actionable insights to ensure a successful and efficient synthesis.

Introduction and Strategic Importance

This compound (CAS 84089-73-6) is a high-value organic intermediate.[2][3] Its utility is most pronounced in the synthesis of prodrugs, where the 1-(isopropoxycarbonyloxy)ethyl moiety is attached to a parent drug molecule to enhance its bioavailability. The iodo- leaving group is significantly more reactive than the chloro- precursor, making it the preferred intermediate for esterification reactions with active pharmaceutical ingredients (APIs).[4]

The conversion from the more stable and commercially available 1-chloroethyl isopropyl carbonate is, therefore, a crucial step in the overall manufacturing chain.[5] This guide focuses on the most efficient and industrially scalable method for this transformation: the Finkelstein reaction. This halogen exchange (HALEX) reaction provides a direct and high-yielding pathway to the desired product.[6]

Core Reaction Principles: The Finkelstein Halogen Exchange

The synthesis of this compound from its chloro-analogue is a classic example of the Finkelstein reaction , a cornerstone of SN2 (substitution nucleophilic bimolecular) chemistry.[7]

The SN2 Mechanism

The reaction proceeds via a single, concerted step where the incoming nucleophile (iodide ion, I⁻) attacks the electrophilic α-carbon (the carbon bonded to the chlorine atom) from the backside, simultaneously displacing the chloride ion (Cl⁻) as the leaving group. The α-position to the carbonate oxygen enhances the reactivity of the substrate towards nucleophilic attack.[6]

Driving the Equilibrium: Le Châtelier's Principle in Action

The Finkelstein reaction is fundamentally an equilibrium process.[6] To achieve high conversion, the equilibrium must be shifted towards the product side. This is masterfully accomplished by leveraging the principles of solubility, a classic application of Le Châtelier's Principle.[8]

The reaction is typically conducted in a solvent where the iodide salt reactant (e.g., sodium iodide, NaI) is soluble, but the chloride salt by-product (e.g., sodium chloride, NaCl) is not.[6] As the reaction progresses, NaCl precipitates out of the solution. This continuous removal of a product from the reaction medium forces the equilibrium to shift to the right, driving the reaction to completion.[6][8] While acetone is the traditional solvent for this reaction, modern industrial processes often favor ethyl acetate, which offers a similar solubility profile with process-friendly characteristics.[9]

Optimized Experimental Protocol

This protocol is based on an optimized procedure that achieves high yield and purity, potentially obviating the need for high-vacuum distillation of the final product.[9]

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1-Chloroethyl Isopropyl Carbonate | ≥ 98.5% | Standard Supplier | Key Reactant |

| Sodium Iodide (NaI) | Anhydrous, ≥99.5% | Standard Supplier | Nucleophile Source |

| Ethyl Acetate | Anhydrous | Standard Supplier | Reaction Solvent |

| Tetrabutylammonium Bromide (TBAB) | ≥ 99% | Standard Supplier | Phase-Transfer Catalyst |

| Calcium Chloride (CaCl₂) | Anhydrous, granular | Standard Supplier | Additive/Drying Agent |

| Reaction Flask with Reflux Condenser | - | Lab Glassware Supplier | - |

| Magnetic Stirrer and Heat Source | - | Lab Equipment Supplier | - |

| Filtration Apparatus | - | Lab Equipment Supplier | For work-up |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is protected from atmospheric moisture (e.g., with a drying tube).

-

Charging Reagents: To the flask, add 1-chloroethyl isopropyl carbonate (1.0 mol equivalent).

-

Solvent Addition: Add anhydrous ethyl acetate to the flask. A typical concentration is around 2-4 mL of solvent per gram of the starting chloro-carbonate.

-

Addition of Solids: With stirring, add sodium iodide (1.2 mol eq.), tetrabutylammonium bromide (TBAB, 0.02 mol eq.), and anhydrous calcium chloride (0.2 mol eq.).[9] The molar ratios can be optimized, with ranges for NaI between 0.9-1.4 eq. and CaCl₂ between 0.1-0.5 eq. being effective.[9]

-

Reaction Execution: Heat the stirred mixture to reflux. The optimal temperature is typically between 75-80 °C.[9] Maintain the reflux for approximately 3 hours. A white precipitate of NaCl should become increasingly evident as the reaction proceeds.

-

Reaction Monitoring (Optional): The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated sodium chloride and the calcium chloride. Wash the solid cake with a small amount of fresh ethyl acetate to recover any entrapped product.

-

Aqueous Wash: Combine the filtrates and wash with a 10% w/w sodium thiosulfate solution to remove any residual iodine, followed by a brine wash to aid phase separation.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

The resulting crude product, a pale yellow to orange oil, often exhibits purity greater than 95% (by GC), making it suitable for direct use in subsequent synthetic steps.[9]

Data Presentation: Physicochemical Properties

A clear understanding of the physical properties of the reactant and product is essential for handling, reaction setup, and purification.

| Property | 1-Chloroethyl Isopropyl Carbonate | This compound |

| CAS Number | 98298-66-9[5] | 84089-73-6[2] |

| Molecular Formula | C₆H₁₁ClO₃[5] | C₆H₁₁IO₃[2] |

| Molecular Weight | 166.6 g/mol [5] | 258.05 g/mol [2] |

| Appearance | Clear Liquid[5] | Data not available, typically an oil |

| Density | ~1.085 g/cm³ (at 20 °C)[5] | ~1.643 g/cm³ (Predicted)[1][11] |

| Boiling Point | 170 °C (at 105 Pa)[5] | 204.8 °C (Predicted, at 760 mmHg)[11] |

| Flash Point | 59 °C[5] | Data not available |

Causality and Optimization Insights

-

Choice of Solvent: The use of ethyl acetate over acetone is a key optimization. While acetone is classic, ethyl acetate is less volatile and can be more amenable to industrial-scale work-ups. The critical factor remains the high solubility of NaI and poor solubility of NaCl.[6][9]

-

Role of TBAB: As a phase-transfer catalyst, tetrabutylammonium bromide facilitates the transport of the iodide nucleophile into the organic phase, accelerating the SN2 reaction rate, especially if the NaI has limited solubility.[9]

-

Function of Calcium Chloride: The addition of anhydrous CaCl₂ serves a dual purpose. It acts as an in-situ drying agent, scavenging any trace moisture that could lead to side reactions. It may also complex with the solvent, potentially influencing the solubility of the halide salts and favoring the reaction.[9]

-

Yield and Purity: This optimized protocol consistently delivers crude product yields exceeding 90% with purities over 95%, a significant improvement over older methods that reported yields in the 50-70% range.[9] This high fidelity allows the product to be used directly, avoiding losses associated with purification steps like distillation.

Safety, Handling, and Storage

Chemical synthesis requires strict adherence to safety protocols. All operations should be conducted in a well-ventilated fume hood by trained personnel.

-

1-Chloroethyl Isopropyl Carbonate (Reactant): This compound is an irritant and may cause skin sensitization. It has a flash point of 59°C.[5] Avoid contact with skin and eyes.

-

This compound (Product): Classified as a flammable and corrosive substance (UN2920).[12] Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[13]

-

Handling: Use non-sparking tools and prevent the build-up of electrostatic discharge.[13]

-

Storage: The final product is light and temperature-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool place, typically between 2-8°C, to maintain its stability.[11][12]

-

Disposal: Dispose of chemical waste in accordance with local and national regulations. Do not allow it to enter drains.[13]

Conclusion

The conversion of 1-chloroethyl isopropyl carbonate to this compound via the Finkelstein reaction is a robust and efficient transformation critical to the pharmaceutical supply chain. By employing ethyl acetate as a solvent and incorporating a phase-transfer catalyst and drying agent, the synthesis can be optimized to achieve near-quantitative yields and high purity without requiring complex purification. This guide provides the foundational knowledge and practical steps for researchers and drug development professionals to successfully and safely implement this key synthetic procedure.

References

- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate. Google Patents. [URL: https://patents.google.

- Synthesis routes of 1-Chloroethyl Isopropyl Carbonate. Benchchem. [URL: https://www.benchchem.com/synthesis-route/B1631337]

- Finkelstein Reaction of 3-Chloro-1-Propanol with Sodium Iodide. Chem-Station. [URL: https://www.chem-station.com/cheminfo/synthesis/2018/12/finkelstein-reaction-of-3-chloro-1-propanol-with-sodium-iodide.html]

- Alpha Carbon Halogenation of Ketones and Aldehydes. YouTube. [URL: https://www.youtube.

- 84089-73-6 | this compound. BLD Pharm. [URL: https://www.bldpharm.com/products/84089-73-6.html]

- This compound | 84089-73-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7849642.htm]

- The mystery of the Finkelstein reaction. Henry Rzepa's Blog - Ch.imperial. [URL: https://www.ch.imperial.ac.uk/rzepa/blog/?p=1025]

- Finkelstein reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Finkelstein_reaction]

- 1-CHLOROETHYL ISOPROPYL CARBONATE. FramoChem. [URL: https://www.framochem.

- This compound | C6H11IO3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11010645]

- 1-Chloroethyl Isopropyl Carbonate. Anshul Specialty Molecules. [URL: https://www.anshulindia.

- This compound 84089-73-6 wiki. Guidechem. [URL: https://www.guidechem.

- Finkelstein Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/finkelstein-reaction.shtm]

- Synthesis of α-Iodoalkyl Esters and α-Iodoalkyl Carbonates from Carbohydrates. Formation of Convenient Chiral Synthetic Intermediates. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00101a030]

- 23.4: Alpha Halogenation of Carbonyls. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7849642_EN.htm]

- Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- This compound Safety Data Sheets(SDS). lookchem. [URL: https://www.lookchem.com/msds/2010-12-29/84089-73-6.html]

Sources

- 1. This compound | 84089-73-6 [chemicalbook.com]

- 2. This compound | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 1-Chloroethyl Isopropyl Carbonate [anshulchemicals.com]

- 5. framochem.com [framochem.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. Finkelstein Reaction [organic-chemistry.org]

- 8. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 10. cssp.chemspider.com [cssp.chemspider.com]

- 11. lookchem.com [lookchem.com]

- 12. 84089-73-6|this compound|BLD Pharm [bldpharm.com]

- 13. chemicalbook.com [chemicalbook.com]

The Architects of Fleeting Bonds: A Technical Guide to the Discovery and History of Carbonate Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of multi-step organic synthesis, the ability to selectively shield a reactive functional group is not merely a convenience but a cornerstone of molecular construction. Among the diverse arsenal of protective strategies, carbonate-based protecting groups have emerged as indispensable tools, particularly for the management of amine functionalities. Their story is one of ingenuity, evolving from the foundational principles of peptide chemistry to enabling the synthesis of complex pharmaceuticals and biomolecules. This guide delves into the discovery and history of these critical chemical entities, providing not only a historical narrative but also field-proven insights into their application, mechanistic underpinnings, and the causal logic behind their use.

The Dawn of a New Era in Peptide Synthesis: The Carbobenzoxy (Cbz) Group

Prior to the 1930s, the synthesis of peptides was a formidable challenge, largely due to the uncontrollable polymerization of amino acids.[1] The breakthrough came in 1932 from the laboratory of Max Bergmann and his collaborator Leonidas Zervas.[2] They introduced the carbobenzoxy (Cbz or Z) group , a discovery that revolutionized peptide chemistry.[2][3] The brilliance of the Cbz group lay in its ability to be introduced under basic conditions to protect the amine terminus of an amino acid, rendering it inert to the coupling conditions required to form a peptide bond.[2] Equally crucial was its elegant and mild removal by catalytic hydrogenolysis, a method that left the newly formed peptide bond and other sensitive functionalities intact.[2] This orthogonal deprotection strategy was the key that unlocked the door to controlled, stepwise peptide synthesis.[4]

The Chemistry of Cbz: A Closer Look

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate under basic conditions, often employing the Schotten-Baumann reaction.[2] The resulting carbamate is stable to a wide range of reagents, including mild acids and bases.[5]

Deprotection is most commonly achieved via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.[4] The reaction proceeds via the cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide as byproducts.[4]

Sources

An In-depth Technical Guide to 1-Iodoethyl Isopropyl Carbonate: Synthesis, Properties, and Application in Prodrug Strategies

This technical guide provides a comprehensive overview of 1-Iodoethyl Isopropyl Carbonate, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its critical role in the design of prodrugs, with a particular focus on the third-generation cephalosporin antibiotic, cefpodoxime proxetil.

Core Molecular Attributes of this compound

This compound is a halogenated carbonate ester. A thorough understanding of its fundamental properties is essential for its effective application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁IO₃ | [1] |

| Molecular Weight | 258.05 g/mol | [1][2] |

| CAS Number | 84089-73-6 | [1][2] |

| Appearance | Assumed to be a liquid (based on its chloro- precursor) | |

| Boiling Point | 204.8 ± 23.0 °C (Predicted) | [3] |

| Density | 1.643 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | CC(C)OC(=O)OC(C)I | [1] |

| InChI | InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | [1] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction, specifically the Finkelstein reaction. This process involves the conversion of the more readily available 1-chloroethyl isopropyl carbonate to its iodo counterpart. The higher reactivity of the iodide as a nucleophile and the precipitation of sodium chloride in the reaction solvent drive the equilibrium towards the desired product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from the method described in patent CN106365997A.[4]

Materials:

-

1-Chloroethyl isopropyl carbonate

-

Sodium iodide (NaI)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Calcium chloride (CaCl₂) - Optional, as a drying agent

-

Ethyl acetate (anhydrous)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-chloroethyl isopropyl carbonate in anhydrous ethyl acetate.

-

Addition of Reagents: To the stirred solution, add sodium iodide, a catalytic amount of tetrabutylammonium bromide (TBAB), and optionally, calcium chloride. The molar ratio of 1-chloroethyl isopropyl carbonate to sodium iodide is typically in the range of 1:1 to 1:1.5.

-

Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 3 hours.[4]

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. The precipitated sodium chloride is removed by filtration.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethyl acetate.

-

Purification (Optional): The patent suggests that the crude product can be of high purity (>95%) and used directly in the subsequent step without further purification.[4] However, for obtaining a highly purified sample, vacuum distillation can be employed.

Physicochemical Properties and Reactivity Profile

Stability and Storage

This compound is expected to be stable under standard storage conditions. To prevent degradation, it should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from light and incompatible materials.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the alkyl iodide and carbonate functional groups.

-

Alkyl Iodide: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions. This high reactivity is exploited in its primary application. The compound is susceptible to reaction with various nucleophiles.

-

Carbonate Ester: The carbonate group is generally stable but can undergo hydrolysis under strong acidic or basic conditions, although this is less facile than the cleavage of the C-I bond.

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Spectroscopic Characterization

While publicly available experimental spectra are scarce, the following are predicted spectroscopic data for this compound, which are crucial for its identification and characterization.

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | Quartet | 1H | -CH(I)- |

| ~4.8 | Septet | 1H | -CH(CH₃)₂ |

| ~2.1 | Doublet | 3H | -CH(I)CH₃ |

| ~1.3 | Doublet | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~150 | C=O (carbonate) |

| ~90 | -CH(I)- |

| ~75 | -CH(CH₃)₂ |

| ~25 | -CH(I)CH₃ |

| ~20 | -CH(CH₃)₂ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980-2900 | C-H stretch (alkyl) |

| ~1750 | C=O stretch (carbonate) |

| ~1260 | C-O stretch (carbonate) |

| ~500 | C-I stretch |

Application in Drug Development: The Cefpodoxime Proxetil Case Study

The principal application of this compound is as a crucial intermediate in the synthesis of cefpodoxime proxetil, a third-generation oral cephalosporin antibiotic.[3] Cefpodoxime itself has poor oral bioavailability. To overcome this, it is administered as a prodrug, cefpodoxime proxetil.

The Prodrug Strategy

A prodrug is an inactive or less active drug derivative that is converted in the body into the active drug. The 1-isopropoxycarbonyloxyethyl ester moiety, derived from this compound, is attached to the carboxylic acid group of cefpodoxime. This modification increases the lipophilicity of the molecule, enhancing its absorption from the gastrointestinal tract.[5]

Mechanism of Action and In Vivo Conversion

The following diagram illustrates the role of this compound in the synthesis and subsequent in vivo activation of cefpodoxime proxetil.

Caption: Synthesis and activation of the cefpodoxime proxetil prodrug.

Once absorbed, esterases in the intestinal mucosa hydrolyze the ester bond, releasing the active cefpodoxime into the bloodstream.[5] This targeted release mechanism ensures that the antibiotic is delivered systemically to combat bacterial infections effectively. The active cefpodoxime then exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[6]

Safety and Handling

As a reactive iodo-compound, appropriate safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined and critical role in the pharmaceutical industry. Its high reactivity, stemming from the labile carbon-iodine bond, makes it an ideal reagent for the synthesis of prodrugs, most notably cefpodoxime proxetil. A thorough understanding of its synthesis, properties, and reactivity is paramount for its safe and efficient use in drug development and manufacturing.

References

- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents.

-

This compound | C6H11IO3 | CID 11010645 - PubChem. Available at: [Link]

-

What is the mechanism of Cefpodoxime Proxetil? - Patsnap Synapse. Available at: [Link]

-

Cefpodoxime-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed. Available at: [Link]

-

Reversible and Irreversible Acid-Base Reactions In Organic Chemistry - Master Organic Chemistry. Available at: [Link]

-

Acids & Bases - Michigan State University. Available at: [Link]

-

Cefpodoxime Proxetil and its By-Products: A Comparative Study as Per EP-7 - Lupine Publishers. Available at: [Link]

- EP1365764B1 - Oral pharmaceutical composition of cefpodoxime proxetil - Google Patents.

- EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents.

Sources

- 1. This compound | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 84089-73-6 [chemicalbook.com]

- 4. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 5. EP1365764B1 - Oral pharmaceutical composition of cefpodoxime proxetil - Google Patents [patents.google.com]

- 6. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]

A Technical Guide to the Solubility Profile of 1-Iodoethyl Isopropyl Carbonate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Iodoethyl isopropyl carbonate (IEIPC), a critical intermediate in the synthesis of advanced pharmaceutical prodrugs, notably the cephalosporin antibiotic Cefpodoxime Proxetil.[1][2] We delve into the fundamental principles governing solubility, present a robust experimental framework for its determination, and provide an illustrative solubility profile across a curated spectrum of organic solvents. The interpretation of this data is aimed at providing researchers, process chemists, and formulation scientists with actionable insights to optimize synthetic routes, enhance purification strategies, and streamline drug development workflows.

Introduction: The Strategic Importance of this compound

This compound (IEIPC) is a key haloalkyl carbonate ester. Its molecular structure, featuring a reactive iodoethyl group coupled with an isopropyl carbonate moiety, makes it an efficient acylating agent for introducing a promoiety.

-

Chemical Name: 1-iodoethyl propan-2-yl carbonate[][4]

-

Molecular Formula: C₆H₁₁IO₃[]

-

Molecular Weight: 258.05 g/mol [][4]

The primary utility of IEIPC lies in its role as a precursor for creating the 1-(isopropoxycarbonyloxy)ethyl ester promoiety. This specific chemical group is engineered to mask a polar functional group (typically a carboxylic acid) on a parent drug molecule. After administration, endogenous enzymes cleave the ester, releasing the active pharmaceutical ingredient (API). This prodrug strategy is a cornerstone of modern drug development, employed to enhance oral bioavailability, improve stability, or modify pharmacokinetic profiles.[5][6][7][8]

Given that the synthesis of these prodrugs involves the reaction of IEIPC with a complex API, a thorough understanding of its solubility is not merely academic; it is a prerequisite for successful process development.[9][10] Solvent selection directly governs reaction kinetics, impurity profiles, and the feasibility of downstream purification and isolation. This guide, therefore, addresses this critical knowledge gap.

The Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational, albeit simplified, rule.[11] This principle is best understood by examining the polarity and hydrogen bonding capabilities of both the solute (IEIPC) and the solvent.

A solvent's capacity to dissolve a solute is influenced by several physical properties, including its dielectric constant, dipole moment, and its classification as protic or aprotic.[12][13]

-

Polar Protic Solvents: Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors (e.g., water, methanol, ethanol). They are highly effective at solvating ions and polar molecules.[12][14]

-

Polar Aprotic Solvents: Have large dipole moments but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors (e.g., acetone, ethyl acetate, DMSO). They are excellent for dissolving polar compounds without the strong solvation of anions seen in protic solvents.[12][13]

-

Non-Polar Solvents: Exhibit low dielectric constants and small or zero dipole moments (e.g., hexane, toluene). They primarily interact through weak van der Waals forces and are effective at dissolving other non-polar molecules.[14]

IEIPC is a moderately polar molecule. The carbonate and ester functionalities introduce polar C=O and C-O bonds, creating significant dipole moments. However, the isopropyl and ethyl groups, along with the large, polarizable iodine atom, contribute lipophilic character. This duality predicts a nuanced solubility profile, with optimal solubility expected in solvents of intermediate polarity.

Caption: Relationship between solute/solvent properties and solubility.

Experimental Protocol for Solubility Determination

To ensure scientific rigor and reproducibility, the equilibrium solubility of IEIPC should be determined using a standardized shake-flask method at a controlled temperature (e.g., 25 °C). This protocol provides a self-validating system for generating reliable data.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of IEIPC solid to a series of vials. The goal is to ensure a saturated solution with undissolved solid remaining after equilibration.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to its respective vial containing the excess IEIPC.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 24 hours to ensure the solution reaches saturation.[15]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solids, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Perform a precise, pre-validated dilution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of IEIPC.

-

Calculation: Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.

Caption: Step-by-step workflow for the shake-flask solubility method.

Illustrative Solubility Profile of this compound

The following table summarizes the expected solubility of IEIPC in a range of common organic solvents at 25 °C. This data is illustrative, based on the compound's structure and established chemical principles, and serves as a robust guide for solvent screening in a laboratory setting.

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility | Illustrative Quantitative Solubility (mg/mL) |

| Non-Polar | n-Hexane | 0.1 | 1.9 | Sparingly Soluble | 5 - 10 |

| Toluene | 2.4 | 2.4 | Soluble | 50 - 100 | |

| Polar Aprotic | Diethyl Ether | 2.8 | 4.3 | Soluble | 80 - 150 |

| Dichloromethane (DCM) | 3.1 | 9.1 | Freely Soluble | > 200 | |

| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | Freely Soluble | > 200 | |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Freely Soluble | > 200 | |

| Acetone | 5.1 | 21 | Freely Soluble | > 200 | |

| Acetonitrile (ACN) | 5.8 | 37.5 | Soluble | 70 - 120 | |

| Dimethylformamide (DMF) | 6.4 | 38 | Soluble | 60 - 100 | |

| Polar Protic | Isopropanol | 3.9 | 18 | Slightly Soluble | 15 - 30 |

| Ethanol | 4.3 | 24.3 | Slightly Soluble | 10 - 25 | |

| Methanol | 5.1 | 32.6 | Sparingly Soluble | 5 - 10 | |

| Water | 10.2 | 80.1 | Insoluble | < 0.1 |

Solvent property data sourced from publicly available databases.[12][16][17]

Interpretation and Scientific Discussion

The illustrative data aligns perfectly with the theoretical principles discussed earlier.

-

High Solubility in Polar Aprotic Solvents: IEIPC exhibits the highest solubility in solvents of intermediate polarity like Dichloromethane, Ethyl Acetate, THF, and Acetone. This is the causal result of a favorable energetic balance. These solvents have strong dipole moments capable of interacting with the polar carbonate group of IEIPC, while their organic nature effectively solvates the lipophilic isopropyl and ethyl moieties. Patent literature often cites ethyl acetate as a reaction solvent for the synthesis of IEIPC, corroborating its high solubility and suitability.[18]

-

Moderate Solubility in Aromatic and Other Aprotic Solvents: Solubility remains significant but decreases in toluene, acetonitrile, and DMF. Toluene, while largely non-polar, can engage in π-stacking interactions, offering some stabilization. Highly polar aprotic solvents like ACN and DMF are less optimal, likely because their high polarity and solvent-solvent interactions are not as effectively disrupted by the moderately polar IEIPC.

-

Low Solubility in Polar Protic Solvents: A marked decrease in solubility is observed in protic solvents like isopropanol, ethanol, and methanol, culminating in practical insolubility in water. The strong hydrogen-bonding network of these solvents requires a significant input of energy to disrupt. IEIPC, lacking a hydrogen bond-donating group, cannot effectively integrate into this network, making solvation energetically unfavorable.

-

Poor Solubility in Non-Polar Alkanes: The very low solubility in n-hexane demonstrates that while IEIPC has lipophilic character, the polarity of the carbonate group is too significant to be overcome by the weak van der Waals forces offered by aliphatic hydrocarbons.

Practical Applications in Drug Development

A clear understanding of this solubility profile is paramount for process chemists and formulation scientists.

-

Reaction Solvent Selection: For the synthesis of prodrugs like Cefpodoxime Proxetil, where IEIPC is reacted with a carboxylic acid, a polar aprotic solvent is the logical choice. Solvents like Dichloromethane or Ethyl Acetate would be ideal, as they fully solubilize the IEIPC reactant, facilitating a homogenous reaction environment and promoting efficient mass transfer, leading to faster reaction rates and potentially higher yields.[2]

-

Purification and Crystallization: The solubility profile is critical for developing purification strategies. A solvent system for crystallization can be designed using a "solvent/anti-solvent" approach. For example, IEIPC could be dissolved in a minimal amount of hot ethyl acetate (high solubility) and then precipitated by the controlled addition of a non-polar "anti-solvent" like hexane (low solubility) upon cooling. This technique is fundamental for achieving high purity intermediates.

-

Chromatographic Purification: In cases requiring flash chromatography, this data informs the choice of mobile phase. A gradient system, perhaps starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, would be effective for separating IEIPC from non-polar starting materials or polar impurities.

Conclusion

This compound is a moderately polar molecule whose solubility is governed by a balance of its polar carbonate functionality and its lipophilic alkyl groups. It exhibits excellent solubility in polar aprotic solvents (DCM, EtOAc, THF, Acetone), limited solubility in polar protic and non-polar aliphatic solvents, and is insoluble in water. These characteristics are predictable based on fundamental principles of intermolecular forces. For professionals in drug development, this solubility profile serves as a critical roadmap, enabling the rational selection of solvents to optimize reaction conditions, streamline purification processes, and ultimately accelerate the path from discovery to clinical application.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

University of California, Davis. Polarity of Solvents. Available at: [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Brofind. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

- Google Patents. (n.d.). CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.

-

National Center for Biotechnology Information. (n.d.). This compound | C6H11IO3 | CID 11010645 - PubChem. Available at: [Link]

- Reddy, et al. (2020). Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. International Journal of Pharmaceutical Sciences and Research.

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

-

Drug Delivery. (2024). 1-Iodoethyl Isopropyl-d7 Carbonate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Prodrug approaches for the development of a long-acting drug delivery systems. PMC. Available at: [Link]

-

ResearchGate. (2025). (PDF) Prodrug Strategies for Critical Drug Developability Issues: Part I. Available at: [Link]

-

MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available at: [Link]

-

ResearchGate. (2025). Current and Emerging Prodrug Strategies. Available at: [Link]

-

PubMed. (2019). In silico Tools at Early Stage of Pharmaceutical Development: Data Needs and Software Capabilities. Available at: [Link]

-

Pharmaceutical Technology. (n.d.). Strategies for Early-Stage Drug Development. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). IND04-01 Modernizing drug discovery & development with organ-chip technology. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Available at: [Link]

-

Esco Pharma. (n.d.). By Drug Development Process. Available at: [Link]

Sources

- 1. This compound | 84089-73-6 [chemicalbook.com]

- 2. oaji.net [oaji.net]

- 4. This compound | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]

- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chem.ws [chem.ws]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. brofind.com [brofind.com]

- 15. youtube.com [youtube.com]

- 16. research.cbc.osu.edu [research.cbc.osu.edu]

- 17. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 18. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

Introduction: The Iodoethyl Carbonate Ester Moiety – A Nexus of Reactivity and Application

An In-depth Technical Guide to the Fundamental Reactivity of Iodoethyl Carbonate Esters

In the landscape of modern organic chemistry and drug development, iodoethyl carbonate esters represent a class of molecules with significant, yet nuanced, reactivity. Characterized by a carbonate backbone linked to an ethyl group bearing a terminal iodine atom, these compounds are potent electrophiles. The inherent chemical properties—namely, the exceptional leaving group ability of iodide and the electronic influence of the carbonate group—render the α-carbon highly susceptible to nucleophilic attack.

This guide provides a comprehensive exploration of the fundamental reactivity of iodoethyl carbonate esters. We will move beyond simple reaction schemes to delve into the mechanistic underpinnings of their behavior, the rationale behind synthetic strategies, and their practical application, particularly as transient promoieties in prodrug design. For researchers, this document serves as a foundational text for understanding, predicting, and harnessing the unique chemical behavior of these versatile intermediates.

Synthesis and Preparation: Forging the Electrophilic Precursor

The construction of the iodoethyl carbonate ester framework is a critical first step that dictates purity, yield, and scalability. The most prevalent and efficient method relies on a two-step sequence starting from a parent alcohol and 1-chloroethyl chloroformate, followed by a halide exchange reaction.

Formation of the Chloroethyl Carbonate Intermediate

The initial step involves the reaction of an alcohol (R-OH) with 1-chloroethyl chloroformate. Chloroformates are acyl chlorides of carbonic acid and are highly reactive towards nucleophiles like alcohols.[1] This reaction proceeds rapidly, typically in the presence of a non-nucleophilic base such as pyridine or a tertiary amine, which serves to neutralize the hydrochloric acid byproduct.[2]

Halide Exchange: The Finkelstein Reaction

The subsequent conversion of the chloroethyl carbonate to the iodoethyl carbonate is a classic Finkelstein reaction.[3] This equilibrium-driven nucleophilic substitution involves treating the chloro- intermediate with an excess of sodium iodide (NaI) in a suitable solvent, typically acetone or ethyl acetate. The driving force for this reaction is the poor solubility of sodium chloride (NaCl) in the organic solvent, which precipitates out, shifting the equilibrium towards the formation of the iodoethyl product in accordance with Le Châtelier's principle.

A patent for the preparation of 1-iodoethylisopropylcarbonate highlights a high-yield process using sodium iodide in ethyl acetate, with tetrabutylammonium bromide as a phase-transfer catalyst, achieving product purity of up to 98%.[3]

Caption: General synthesis workflow for iodoethyl carbonate esters.

Core Reactivity: The Nucleophilic Substitution Manifold

The reactivity of iodoethyl carbonate esters is dominated by nucleophilic substitution at the α-carbon (the carbon bonded to iodine).[4] This high reactivity stems from two primary factors:

-

Excellent Leaving Group: The iodide ion (I⁻) is an outstanding leaving group due to its large size, which disperses the negative charge, and the relatively weak carbon-iodine bond. In the hierarchy of halide leaving groups, iodide is superior to bromide and chloride.[5]

-

Electrophilic Carbon Center: The α-carbon is rendered significantly electrophilic (electron-deficient) by the inductive effect of both the adjacent oxygen atom of the carbonate and the terminal iodine atom.

These reactions typically proceed via an SN2 (Substitution Nucleophilic Bimolecular) or a related mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, proceeding through a single, concerted transition state.[6] This leads to an inversion of stereochemistry if the carbon is chiral.

Caption: The SN2 mechanism at the core of iodoethyl carbonate reactivity.

Reactivity with O-Nucleophiles (Hydrolysis)